3-(3-Methylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
3-(3-Methylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0863297
InChI:
InChI=1S/C18H16N4S/c1-13-6-5-9-15(12-13)17-19-20-18-22(17)21-16(23-18)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3
SMILES:
CC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)CCC4=CC=CC=C4
Molecular Formula:
C18H16N4S
Molecular Weight:
320.4 g/mol
3-(3-Methylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC0863297
Molecular Formula: C18H16N4S
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N4S |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 3-(3-methylphenyl)-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C18H16N4S/c1-13-6-5-9-15(12-13)17-19-20-18-22(17)21-16(23-18)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3 |
| Standard InChI Key | TVKADHVMKQORNA-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)CCC4=CC=CC=C4 |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)CCC4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator